molecular formula C24H27Cl2NO2 B12175135 3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1-cyclohexylpiperidin-4-ol

3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1-cyclohexylpiperidin-4-ol

Cat. No.: B12175135
M. Wt: 432.4 g/mol
InChI Key: CPVHOEXRGVOAQJ-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1-cyclohexylpiperidin-4-ol is a complex organic compound characterized by its unique structure, which includes a piperidine ring, chlorobenzoyl, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1-cyclohexylpiperidin-4-ol typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the chlorobenzoyl and chlorophenyl groups. Common reagents used in these reactions include chlorobenzoyl chloride, chlorophenyl magnesium bromide, and cyclohexylamine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1-cyclohexylpiperidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1-cyclohexylpiperidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1-cyclohexylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorobenzoyl)-4-phenyl-1-cyclohexylpiperidin-4-ol
  • 3-(4-Methylbenzoyl)-4-(4-chlorophenyl)-1-cyclohexylpiperidin-4-ol
  • 3-(4-Chlorobenzoyl)-4-(4-fluorophenyl)-1-cyclohexylpiperidin-4-ol

Uniqueness

3-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1-cyclohexylpiperidin-4-ol is unique due to the presence of both chlorobenzoyl and chlorophenyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H27Cl2NO2

Molecular Weight

432.4 g/mol

IUPAC Name

(4-chlorophenyl)-[4-(4-chlorophenyl)-1-cyclohexyl-4-hydroxypiperidin-3-yl]methanone

InChI

InChI=1S/C24H27Cl2NO2/c25-19-10-6-17(7-11-19)23(28)22-16-27(21-4-2-1-3-5-21)15-14-24(22,29)18-8-12-20(26)13-9-18/h6-13,21-22,29H,1-5,14-16H2

InChI Key

CPVHOEXRGVOAQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCC(C(C2)C(=O)C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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